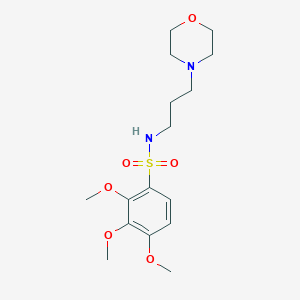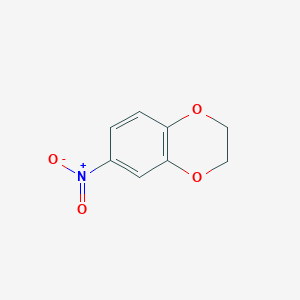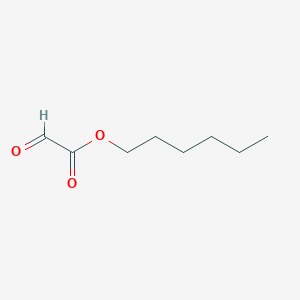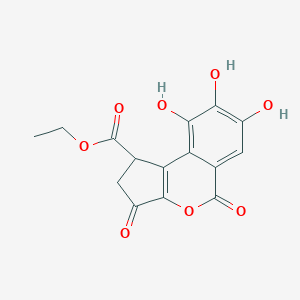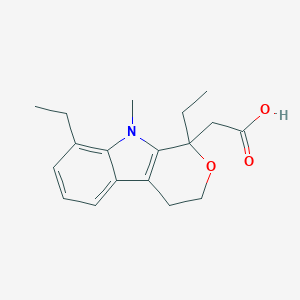
N-甲基依托昔酸
描述
“N-Methyl Etodolac” is a derivative of Etodolac , which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, and helps to relieve symptoms of arthritis . The CAS Number for N-Methyl Etodolac is 849630-94-0 .
Synthesis Analysis
The mutual prodrugs of etodolac were synthesized using amino acid as a congener . In this study, different amino acid methyl esters conjugated etodolac mutual prodrugs were synthesized . The purpose of selecting amino acids (cysteine, glutamine, and glutamic acid) is to enhance the protein synthesis and have in situ antioxidant action .
Molecular Structure Analysis
The molecular structure of N-Methyl Etodolac can be found in databases like PubChem . The formula for N-Methyl Etodolac is C18H23NO3 .
Chemical Reactions Analysis
The mutual prodrugs of etodolac were synthesized using amino acid as a congener . These prodrugs give sustained release of the parent drug moiety and in addition mask the acidic functionality of the etodolac . The synthesized prodrugs are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-Methyl Etodolac can be found in databases like PubChem . More detailed information might require specific laboratory analysis.
科学研究应用
Topical Delivery of Etodolac via Nanoemulsions
This research primarily focuses on the development of innovative topical nanoemulsions for etodolac, aimed at surmounting its inherent limitations. The preparation of etodolac nanoemulsions is accomplished through a combination of high shear homogenization and ultrasonication methods . This application is significant as it enhances the delivery of etodolac, overcoming its inherent limitations.
Anti-Inflammatory Activity
The anti-inflammatory activity of etodolac nanoemulsions was evaluated in the context of a carrageenan-induced paw edema model in rats . This application is crucial as it provides a new method for assessing the anti-inflammatory activity of etodolac.
Etodolac Delivery via Nanostructured Lipid Carriers (NLC)-Based Gel Formulations
Etodolac was incorporated into nanostructured lipid carriers (NLC) and then into semi-solid forms (gels) for topical application . This application is important as it introduces a new method for delivering etodolac, enhancing its therapeutic effects.
In Vitro Release and Permeation Study
The release and permeation of etodolac from NLC-based gel formulations were studied . This application is significant as it provides insights into the release and permeation characteristics of etodolac when delivered via NLC-based gel formulations.
Treatment of Osteoarthritis, Rheumatoid Arthritis, and Ankylosing Spondylitis
Etodolac is used in the treatment of osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . This application is crucial as it highlights the therapeutic uses of etodolac in treating various inflammatory conditions.
Alleviation of Postoperative Pain
Etodolac is also used in the alleviation of postoperative pain . This application is significant as it underscores the analgesic properties of etodolac.
作用机制
Target of Action
N-Methyl Etodolac primarily targets the Cyclooxygenase (COX) enzymes , specifically COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are involved in mediating inflammation .
Mode of Action
N-Methyl Etodolac acts by inhibiting the COX enzymes, thereby preventing the synthesis of prostaglandins . It binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site . This inhibition is more selective for COX-2 than COX-1 .
Biochemical Pathways
The inhibition of COX enzymes disrupts the biochemical pathways that lead to the production of prostaglandins from arachidonic acid . This results in a decrease in the levels of prostaglandins, which are responsible for pain and inflammation in conditions like rheumatoid arthritis .
Pharmacokinetics
The pharmacokinetics of N-Methyl Etodolac involves its absorption, distribution, metabolism, and excretion (ADME). For the parent compound Etodolac, it has been found that the half-life in certain formulations can range from 33.72 to 44.33 hours in an acidic environment and 15.29–18.32 hours in a basic medium .
Result of Action
The primary result of N-Methyl Etodolac’s action is the reduction of pain and inflammation associated with conditions like rheumatoid arthritis . By inhibiting the synthesis of prostaglandins, it alleviates the signs and symptoms of these conditions .
Action Environment
The action of N-Methyl Etodolac can be influenced by the pH of the environment. The prodrugs of Etodolac, synthesized using amino acids, have been found to be stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This suggests that the efficacy and stability of N-Methyl Etodolac could also be influenced by the pH of its environment.
安全和危害
Etodolac is toxic if swallowed and causes serious eye irritation . Gastrointestinal ulceration occurs in less than 0.3% of patients taking etodolac, and drug-related hepatic, renal, and hematologic dysfunctions are rare . The elderly appear to be no more at risk of experiencing adverse effects than the general population .
属性
IUPAC Name |
2-(1,8-diethyl-9-methyl-3,4-dihydropyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21)17(14)19(3)16(12)13/h6-8H,4-5,9-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGKDAYQHVFRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2C)C(OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556561 | |
| Record name | (1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl Etodolac | |
CAS RN |
849630-94-0 | |
| Record name | (1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

